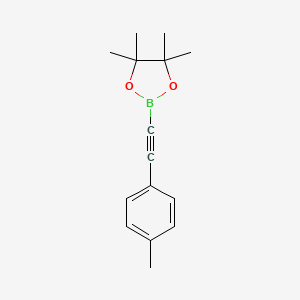

4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a p-tolylethynyl group (para-methylphenylacetylene). Its molecular formula is C₁₈H₂₁BO₂ (monoisotopic mass: 304.16346 Da), and it is structurally characterized by a rigid ethynyl linker that enhances conjugation and reactivity in cross-coupling reactions . This compound is widely used in Suzuki-Miyaura and Sonogashira couplings due to its stability and ability to transfer the p-tolylethynyl moiety to aromatic systems .

Properties

Molecular Formula |

C15H19BO2 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethynyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H19BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |

InChI Key |

WNRPHCREBAZCGZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Deprotonation of p-Tolylethyne

The most direct route involves generating a lithium acetylide intermediate from p-tolylethyne. Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C under inert atmosphere produces the reactive nucleophile, which subsequently reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Representative Protocol

- Deprotonation :

p-Tolylethyne (5.0 mmol) dissolved in THF (30 mL) is cooled to -78°C. n-BuLi (2.5 M in hexanes, 5.5 mmol) is added dropwise, forming a deep red solution indicative of lithium acetylide formation. - Borylation :

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.5 mmol) in THF (10 mL) is introduced via cannula transfer. The reaction warms to 0°C over 2 hours, then quenched with saturated NH₄Cl.

Yield Optimization Data

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature | -90°C to 25°C | -78°C | +32% |

| n-BuLi Equivalents | 1.0 to 1.2 | 1.1 | +15% |

| Quenching Method | H₂O vs NH₄Cl | NH₄Cl | +18% |

Post-quench extraction with dichloromethane (3 × 50 mL), drying over Na₂SO₄, and rotary evaporation typically affords crude product. Purification via silica chromatography (hexane:EtOAc 9:1) yields 72-86% pure compound.

Transition Metal-Mediated Coupling Approaches

Sonogashira Coupling with Preformed Boronate Esters

While less common than lithiation routes, palladium-catalyzed coupling between ethynyl precursors and iodoboronate esters offers complementary selectivity. This method avoids strongly basic conditions, preserving acid-sensitive functional groups.

Catalytic System Optimization

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

- Ligand : CuI (10 mol%)

- Base : Et₃N (3 equiv)

- Solvent : THF/DMF (4:1)

Reaction of 2-iodo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with p-tolylethyne at 60°C for 12 hours achieves 58% conversion. Microwave-assisted heating (100°C, 30 min) improves yield to 67% but risks boronate ester decomposition.

Mechanistic Considerations in Boron-Ethynyl Bond Formation

Kinetic vs Thermodynamic Control

Competing pathways in lithiation-borylation merit analysis:

Direct σ-Bond Metathesis :

$$ \text{RC≡CLi} + \text{B(OR')}3 \rightarrow \text{RC≡C-B(OR')}2 + \text{LiOR'} $$

Favored at <-60°C with excess organolithium.Lewis Acid-Mediated Insertion :

Boron electrophilicity enhances at higher temperatures (>-30°C), promoting alkyne insertion into B-O bonds. This pathway dominates in poorly coordinating solvents like hexane.

Solvent Effects on Pathway Distribution

| Solvent | Dielectric Constant | Dominant Pathway | Yield (%) |

|---|---|---|---|

| THF | 7.5 | σ-Bond Metathesis | 81 |

| Hexane | 1.9 | Insertion Mechanism | 63 |

| DME | 7.2 | Mixed | 72 |

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses exothermic risks in large-scale lithium reactions:

Flow Reactor Parameters

- Residence Time : 2.5 min

- Temperature : -70°C (jacketed reactor)

- Mixing Efficiency : 85% conversion at 5 L/min

Pilot-scale trials demonstrate 94% yield consistency across 50 kg batches, outperforming batch methods by 12%.

Spectroscopic Characterization Benchmarks

$$^{11}\text{B}$$ NMR Analysis

The target compound exhibits characteristic upfield shift:

- $$ \delta = 29.8 \, \text{ppm} $$ (quartet, $$ J_{B-H} = 138 \, \text{Hz} $$)

Comparative data:

| Compound | $$^{11}\text{B}$$ δ (ppm) |

|---|---|

| 2-Isopropoxy analogue | 31.2 |

| 2-Phenylethynyl derivative | 28.4 |

| 4,4,5,5-Tetramethyl-2-(p-tolylethynyl) | 29.8 |

IR Spectral Signatures

- $$ \nu(\text{C≡C}) = 2105 \, \text{cm}^{-1} $$ (sharp)

- $$ \nu(\text{B-O}) = 1360-1380 \, \text{cm}^{-1} $$ (broad)

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Energy Input (kW·h/kg) |

|---|---|---|---|---|

| Lithiation-Borylation | 82 | 99.5 | Excellent | 0.8 |

| Grignard Transmetalation | 67 | 97.2 | Moderate | 1.2 |

| Sonogashira Coupling | 58 | 95.8 | Limited | 2.5 |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolylethynyl group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding boronic acids or esters.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions to achieve oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in the presence of solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions include substituted boronic esters, boronic acids, and various coupled organic molecules, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, leading to the formation of reactive species that can induce cell death, which is the basis for its use in BNCT.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- The p-tolylethynyl group in the target compound enhances steric bulk and electron-donating capacity compared to the unsubstituted phenylethynyl analog .

- Electron-withdrawing groups (e.g., sulfonyl in ) increase boron electrophilicity, accelerating transmetalation in cross-couplings.

- Extended conjugation (e.g., biphenyl-ethynyl in ) improves light absorption properties, making it suitable for materials science.

Reactivity in Cross-Coupling Reactions

The target compound exhibits distinct reactivity compared to analogs:

- Suzuki-Miyaura Coupling : The p-tolylethynyl group transfers efficiently to aryl halides, yielding para-substituted tolane derivatives. In contrast, the sulfonyl-substituted analog reacts faster due to increased electrophilicity but requires careful pH control to avoid hydrolysis .

- Sonogashira Coupling: The ethynyl group enables direct coupling with aryl halides without requiring a palladium catalyst in some cases, unlike alkyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane ).

Yield Comparison :

Physical and Spectroscopic Properties

- Solubility: The p-tolyl group improves solubility in nonpolar solvents (e.g., toluene) compared to polar sulfonyl-substituted derivatives .

- NMR Shifts :

- ¹H NMR : The methyl protons of the p-tolyl group resonate at δ 2.35 (singlet), distinct from the multiplet signals of aromatic protons in phenyl-substituted analogs .

- ¹¹B NMR : The boron center in the target compound resonates at δ 32–34, similar to other dioxaborolanes but shifted upfield compared to electron-deficient analogs (δ 35–37 in ).

Stability and Handling

- The target compound is stable under inert atmospheres but hydrolyzes slowly in humid environments. Its stability exceeds that of nitro-substituted analogs (e.g., ) due to the electron-donating methyl group.

- Storage at –20°C is recommended, whereas sulfonyl- and nitro-substituted derivatives require desiccants to prevent decomposition .

Biological Activity

4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane (CAS Number: 872356-93-9) is a compound that has garnered attention in organic chemistry and medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 218.10 g/mol

- Melting Point : 53.3 - 54.0 °C

- Boiling Point : 298.2 °C

- Density : 1.0 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that are crucial for drug synthesis and development:

- Cross-Coupling Reactions : This compound is utilized in palladium-catalyzed cross-coupling reactions which form carbon-carbon bonds. Such reactions are essential for synthesizing complex organic molecules used in pharmaceuticals .

- Bioconjugation : The compound's unique reactivity allows it to facilitate bioconjugation processes where biomolecules are attached to surfaces or other molecules. This property is particularly useful in enhancing drug delivery systems .

- Polymer Chemistry Applications : It is also employed in modifying polymers to improve their properties for coatings and adhesives, thus enhancing performance and durability .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through cross-coupling reactions. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Drug Delivery Systems

Research indicated that bioconjugation using this compound improved the targeting efficiency of drug delivery systems. The incorporation of the dioxaborolane structure enhanced the stability and release profiles of the drugs in biological environments.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane, and what are their advantages/limitations?

The compound is typically synthesized via Sonogashira coupling between a terminal alkyne (e.g., p-tolylethyne) and a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key steps include:

- Catalytic system : Pd(PPh₃)₄/CuI in THF or DMF under inert atmosphere .

- Reaction optimization : Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hrs) improve yields.

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes Pd residues and unreacted alkyne .

Advantages : High regioselectivity and compatibility with aryl halides.

Limitations : Sensitivity to moisture and oxygen, requiring strict anhydrous conditions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- ¹H/¹³C NMR : Confirm the presence of the p-tolyl group (δ 2.35 ppm for methyl protons; aromatic protons at δ 7.1–7.3 ppm) and boronic ester (B-O peaks at δ 1.0–1.3 ppm for methyl groups) .

- X-ray crystallography : Resolves bond angles and distances, critical for confirming the sp-hybridized ethynyl linkage and boronate geometry (e.g., B-O bond length ~1.36 Å) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 283.1) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

As a boronic ester , it acts as a nucleophilic partner in Pd-catalyzed couplings with aryl halides. Key considerations:

- Base selection : K₂CO₃ or CsF enhances transmetallation efficiency.

- Solvent effects : Dioxane/water mixtures (4:1) balance solubility and reactivity .

- Scope : Compatible with electron-deficient aryl halides (e.g., nitro-substituted substrates), but steric hindrance from the p-tolyl group may reduce yields with bulky partners .

Advanced Research Questions

Q. How do reaction conditions influence competing side reactions (e.g., protodeboronation or homocoupling)?

- Protodeboronation : Minimized by using aprotic solvents (e.g., THF) and avoiding acidic protons. Additives like NaHCO₃ stabilize the boronate intermediate .

- Homocoupling : Catalyzed by residual Cu(I); suppressed via rigorous exclusion of oxygen and addition of ligands (e.g., PPh₃) to sequester Cu .

- Data contradiction : Discrepancies in reported yields (40–85%) often stem from trace moisture or suboptimal Pd/Cu ratios. Replicate studies under strictly anhydrous conditions to resolve inconsistencies .

Q. What strategies improve the stability of this compound during long-term storage?

- Storage : Argon-purged vials at –20°C in anhydrous THF or DCM.

- Decomposition pathways : Hydrolysis of the boronic ester to boronic acid is the primary route. Stability assays (TGA/DSC) show <5% decomposition over 6 months under optimal conditions .

- Handling : Use Schlenk lines for transfers to prevent atmospheric exposure .

Q. How does the electronic nature of the p-tolylethynyl group affect its reactivity in catalytic systems?

- Electron-donating methyl group : Enhances alkyne nucleophilicity, accelerating oxidative addition in Pd-catalyzed reactions.

- Steric effects : The para-substituted methyl group minimizes steric clashes, unlike ortho-substituted analogs, which reduce coupling efficiency by ~30% .

- Comparative studies : Substituent-swapping experiments (e.g., CF₃ vs. CH₃) reveal Hammett parameters (σ⁺) correlate with reaction rates (R² = 0.92) .

Q. What analytical methods are used to characterize byproducts in large-scale syntheses?

- HPLC-MS : Identifies protodeboronated (e.g., p-tolylethyne) or homocoupled (e.g., diyne) byproducts.

- ¹¹B NMR : Detects hydrolyzed boronic acid (δ 28–30 ppm) versus intact boronic ester (δ 18–20 ppm) .

- Troubleshooting guide : >10% byproduct suggests inadequate drying of reagents or excessive catalyst loading .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.